molecular formula C12H9FO3 B13211083 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid

2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid

Cat. No.: B13211083
M. Wt: 220.20 g/mol
InChI Key: LHAHABBYQNIFJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the oxidation of furan derivatives. For example, furan can be oxidized using oxidizing agents such as silver nitrate or potassium permanganate to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated derivative can exhibit enhanced stability, bioavailability, and specific interactions with biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

2-[5-(3-fluorophenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C12H9FO3/c13-9-3-1-2-8(6-9)11-5-4-10(16-11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

LHAHABBYQNIFJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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